Product packaging for 4-(Naphthalene-2-sulfonamido)butanoic acid(Cat. No.:CAS No. 179051-17-3)

4-(Naphthalene-2-sulfonamido)butanoic acid

Cat. No.: B2644576
CAS No.: 179051-17-3
M. Wt: 293.34
InChI Key: PKRVKIZPJPPOED-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Chemical Biology

The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. ekb.eg Its ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design.

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. This groundbreaking discovery ushered in the era of chemotherapy and saved countless lives. While the advent of penicillin and other antibiotics later overshadowed their use as first-line antibacterial agents, sulfonamides remain clinically relevant for treating various bacterial and protozoal infections. Beyond their antimicrobial properties, the sulfonamide scaffold has proven to be remarkably versatile, forming the basis for drugs with diverse therapeutic applications, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. ekb.eg

Therapeutic ClassExample Sulfonamide Drug
AntibacterialSulfamethoxazole
DiureticHydrochlorothiazide
AnticonvulsantZonisamide
Anti-inflammatoryCelecoxib
AnticancerPazopanib

This table provides examples of the diverse therapeutic applications of sulfonamide-containing drugs.

The naphthalene (B1677914) group, a bicyclic aromatic hydrocarbon, is frequently incorporated into bioactive molecules to enhance their affinity for biological targets. Its large, planar, and lipophilic nature facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues within protein binding pockets. These interactions can significantly contribute to the potency and selectivity of a drug molecule. Naphthalene-sulfonamide derivatives, for instance, have been investigated as potent inhibitors of various enzymes, including tubulin, cyclooxygenase, and fatty acid binding protein 4 (FABP4). tandfonline.comnih.govcore.ac.uk In a study on naphthalene-1-sulfonamide (B86908) derivatives as FABP4 inhibitors, X-ray crystallography revealed the crucial role of the naphthalene moiety in occupying a hydrophobic pocket within the enzyme's active site. nih.gov

Importance of Butanoic Acid Functionality in Bioactive Compounds

Butanoic acid, a four-carbon carboxylic acid, and its derivatives are not merely simple aliphatic chains; they play significant roles in biological systems and drug design. Butyrate, the conjugate base of butanoic acid, is a short-chain fatty acid produced by gut microbiota and serves as a primary energy source for colonocytes. It also exhibits anti-inflammatory and anticancer properties. In medicinal chemistry, the butanoic acid moiety can improve the pharmacokinetic properties of a drug, such as its solubility and ability to be formulated for specific delivery routes. Furthermore, butanoic acid conjugates have been explored for targeted drug delivery, particularly to the colon. nih.govnih.gov The carboxylic acid group can be derivatized to form esters or amides, allowing for the creation of prodrugs that release the active compound under specific physiological conditions. nih.govnih.gov

Overview of 4-(Naphthalene-2-sulfonamido)butanoic Acid: Structural Framework and Research Potential

This compound is a molecule that strategically combines the aforementioned functional groups. Its structure consists of a naphthalene ring linked via a sulfonamide bridge to a butanoic acid chain.

Chemical Structure of this compound

PropertyValue
Molecular FormulaC₁₄H₁₅NO₄S
Molecular Weight293.34 g/mol
CAS Number179051-17-3

This table outlines the basic chemical properties of the target compound.

The research potential of this compound is significant. Based on the known activities of related naphthalene-sulfonamide derivatives, it could be hypothesized that this compound may exhibit inhibitory activity against various enzymes. For example, studies on other naphthalene-sulfonamides have demonstrated their potential as anticancer agents by inhibiting tubulin polymerization or as anti-inflammatory agents by inhibiting cyclooxygenase enzymes. tandfonline.comcore.ac.uk The butanoic acid portion of the molecule could influence its cellular uptake, distribution, and metabolism, potentially offering advantages over derivatives lacking this functionality.

Current Gaps in Knowledge and Rationale for Advanced Research

Despite the promising structural features of this compound, a thorough review of the scientific literature reveals a significant gap in our understanding of this specific compound. While extensive research has been conducted on various naphthalene-sulfonamide derivatives and butanoic acid conjugates separately, there is a notable lack of studies focused on the synthesis, characterization, and biological evaluation of this compound itself.

This absence of data presents a clear rationale for future research. Key areas for investigation include:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain pure this compound, followed by comprehensive spectroscopic and crystallographic characterization.

Biological Screening: A broad-based biological screening campaign to identify potential therapeutic targets. Based on the activities of related compounds, initial assays could focus on its potential as an inhibitor of enzymes such as tubulin, cyclooxygenases, and fatty acid binding proteins. tandfonline.comnih.govcore.ac.uk

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the naphthalene ring, the sulfonamide linker, and the butanoic acid chain to establish clear structure-activity relationships.

Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO4S B2644576 4-(Naphthalene-2-sulfonamido)butanoic acid CAS No. 179051-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(naphthalen-2-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,15H,3,6,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVKIZPJPPOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 Naphthalene 2 Sulfonamido Butanoic Acid

Established Synthetic Routes to the Core 4-(Naphthalene-2-sulfonamido)butanoic Acid Structure

The foundational synthesis of this compound is typically achieved through a direct and efficient N-sulfonylation reaction. This process involves the coupling of two key precursors: 4-aminobutanoic acid and 2-naphthalenesulfonyl chloride.

The central reaction for forming the this compound scaffold is the formation of a sulfonamide bond. This is generally accomplished by reacting an amine with a sulfonyl chloride. A common laboratory-scale synthesis involves dissolving an amino acid, such as L-valine, in water and maintaining an alkaline pH (8-9) with a base like sodium bicarbonate solution. researchgate.netnih.gov The sulfonyl chloride, in this case, 2-naphthalenesulfonyl chloride, is then added to the stirred mixture. researchgate.netnih.gov The reaction is often heated to facilitate the dissolution and reaction of the starting materials. researchgate.netnih.gov Upon completion, acidification of the reaction mixture with an acid such as hydrochloric acid precipitates the final N-sulfonylated amino acid product, which can then be isolated by filtration. researchgate.netnih.gov This straightforward approach is adaptable for various amines and sulfonyl chlorides, providing a reliable method for generating sulfonamide libraries. mdpi.com

Reactant 1Reactant 2BasepHProduct
L-ValineNaphthalene-1-sulfonyl chloride1.0 M Sodium Bicarbonate8-9(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid
4-Aminobutanoic acid2-Naphthalenesulfonyl chlorideBase (e.g., Triethylamine, NaHCO₃)AlkalineThis compound
3,4,5-trimethoxyanilineNaphthalene-1-sulphonyl chlorideEt₃N-N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulphonamide

This table illustrates common reaction components for N-sulfonylation to form sulfonamides.

The accessibility and quality of the starting materials are critical for the successful synthesis of the target compound.

2-Naphthalenesulfonyl Chloride: This is the more complex precursor. It is generally synthesized from 2-naphthalenesulfonic acid or its sodium salt. prepchem.comontosight.aichemicalbook.com A common method involves reacting sodium 2-naphthalenesulfonate with a chlorinating agent like phosphorus pentachloride or thionyl chloride. prepchem.comontosight.aigoogle.com

Using phosphorus pentachloride, dry sodium 2-naphthalenesulfonate is added gradually to the chlorinating agent. The reaction proceeds without external heating. prepchem.com After the reaction is complete, the resulting phosphorus oxychloride is removed by distillation under reduced pressure. The crude 2-naphthalenesulfonyl chloride is then purified by recrystallization, often from a mixture of benzene (B151609) and petroleum ether, to yield a colorless solid. prepchem.com

An alternative route uses thionyl chloride in a solvent such as dichloromethane (B109758) or chloroform, often in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt to improve reaction efficiency, with yields reported up to 98%. google.com

The synthesis of 2-naphthalenesulfonic acid itself starts from naphthalene (B1677914), which is sulfonated using 98% sulfuric acid at high temperatures (160-166 °C). chemicalbook.com This temperature favors the formation of the 2-substituted isomer over the 1-substituted isomer. chemicalbook.com

Design and Synthesis of Novel Analogues and Derivatives

The core structure of this compound serves as a scaffold for creating a diverse range of chemical derivatives. These modifications are strategically designed to explore structure-activity relationships and optimize physicochemical properties.

The naphthalene ring is a prime target for modification to generate novel analogues. Introducing various substituents onto the aromatic rings can significantly alter the molecule's properties. For instance, the synthesis of 4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodophenyl)butanoic acid demonstrates the incorporation of a dimethylamino group on the naphthalene ring, which can influence its electronic and binding properties. nih.gov Other modifications can include adding electron-donating or electron-withdrawing groups to different positions on the naphthalene system to fine-tune its characteristics. nih.gov These late-stage functionalization techniques are crucial tools in drug discovery for rapidly creating diverse analogues from a common core structure. researchgate.net

Parent ScaffoldModificationExample Compound
Naphthalene sulfonamideAddition of dimethylamino group4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodophenyl)butanoic acid nih.gov
Naphthalene sulfonamideSubstitution with naphthalen-1-yl moietyCompound 5c from a series of tubulin polymerization inhibitors nih.gov
Naphthalene sulfonamideSubstitution with naphthalen-2-yl moietyCompound 5d from a series of tubulin polymerization inhibitors nih.gov

This table provides examples of systematic modifications to the naphthalene sulfonamide moiety.

The butanoic acid portion of the molecule offers multiple avenues for derivatization. The carboxylic acid group is a particularly versatile handle for chemical modification.

Esterification: The carboxylic acid can be converted into various esters (methyl, ethyl, etc.) to alter lipophilicity and cell permeability.

Amidation: Reaction with a diverse range of primary or secondary amines can produce a library of amides, introducing new functional groups and potential interaction points.

Chain Modification: The aliphatic chain itself can be altered. For example, introducing substituents along the chain, such as the 4-iodophenyl group in the previously mentioned DNSBA probe, can create more complex structures. nih.gov

These modifications leverage well-established organic chemistry reactions and can be performed as late-stage functionalizations to diversify the lead compound.

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a molecule's properties while retaining its essential biological activity. semanticscholar.org Both the carboxylic acid and the sulfonamide groups of the parent compound can be replaced with bioisosteres.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor pharmacokinetic properties. semanticscholar.org Common bioisosteres include:

Tetrazoles: Tetrazoles are frequently used as carboxylic acid surrogates. nih.govresearchgate.net Their pKa is comparable to that of carboxylic acids, and they can participate in similar hydrogen bonding interactions. acs.orgdrughunter.com The replacement of a carboxylic acid with a tetrazole has been shown to improve oral bioavailability in some drug candidates. researchgate.net

Acylsulfonamides: These groups are also known carboxylic acid bioisosteres that can offer improved metabolic stability. semanticscholar.orgnih.gov

Other Acidic Heterocycles: Planar, acidic heterocycles like 5-oxo-1,2,4-oxadiazoles have also been successfully employed as carboxylic acid replacements. nih.gov

Sulfonamide Bioisosteres: While the sulfonamide itself can act as a bioisostere for a carboxylic acid, it can also be replaced. nih.govresearchgate.net Potential replacements might include other groups capable of acting as hydrogen bond donors and acceptors with similar geometry, such as certain amides or other sulfur-based functional groups. The development of methods to convert sulfonamides into other functional groups, such as sulfinates, allows for their use as versatile synthetic handles for further diversification. chemrxiv.org

The selection of a specific bioisostere is highly context-dependent, and often a panel of different replacements is synthesized and evaluated to find the optimal analogue. nih.gov

Advanced Chemical Transformations and Reaction Mechanisms

The exploration of advanced chemical transformations of this compound focuses on developing synthetic routes that offer high degrees of control over the molecular architecture, enabling the synthesis of complex derivatives with specific chemical and physical properties. Key areas of investigation include regioselective and stereoselective syntheses, as well as the development of efficient tandem and multicomponent reactions.

Exploration of Regioselective and Stereoselective Syntheses

Regioselective and stereoselective syntheses are crucial for creating specific isomers of derivatized this compound, which is particularly important for applications in materials science and as molecular probes.

Regioselectivity in the context of this molecule primarily pertains to reactions on the naphthalene ring. The sulfonamide group is a meta-director in electrophilic aromatic substitution reactions. However, the reactivity of the naphthalene ring system is complex, with the C1 and C8 (alpha) positions being generally more reactive than the other positions. The directing effect of the sulfonyl group at the C2 position would likely influence the substitution pattern, although specific studies on this molecule are not prevalent.

Stereoselectivity becomes a key consideration when introducing chiral centers into the molecule, for example, by modifying the butanoic acid side chain. While the parent molecule is achiral, derivatives with substituents on the aliphatic chain can exist as enantiomers or diastereomers. The development of stereoselective synthetic methods, potentially using chiral catalysts or auxiliaries, would be necessary to isolate specific stereoisomers. Research in related naphthalene sulfonamide derivatives has demonstrated the importance of stereochemistry in their biological activity.

Tandem Reactions and Multicomponent Approaches for Complex Derivatives

Tandem reactions and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation, reducing waste and saving time.

Tandem reactions , or cascade reactions, involve a sequence of intramolecular transformations, where the product of the first reaction is the substrate for the next. For this compound, a hypothetical tandem reaction could involve an initial functionalization of the naphthalene ring followed by a cyclization reaction involving the butanoic acid side chain to form polycyclic structures.

Multicomponent reactions involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the reactants. A recent study has shown that a wide array of sulfonamides can participate in multicomponent reactions with 1,3-diketones and electrophilic sulfur sources to yield complex enaminones. rsc.org This suggests that this compound could potentially be used in similar MCRs to generate a library of diverse derivatives. rsc.org The general applicability of sulfonamides in such reactions opens up possibilities for creating novel structures based on the this compound scaffold.

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for creating molecular probes for imaging techniques. The introduction of isotopes such as Fluorine-18, Deuterium (B1214612), and Carbon-13 into the this compound structure can provide valuable insights into its chemical and biological behavior.

Radiolabeling Approaches for Molecular Probes (e.g., Fluorine-18 Incorporation)

Fluorine-18 is a positron-emitting radionuclide with a half-life of 109.8 minutes, making it ideal for use in Positron Emission Tomography (PET). frontiersin.orgnih.gov The development of 18F-labeled molecular probes is a significant area of research in medicinal chemistry. frontiersin.org

The incorporation of 18F into this compound could be achieved through several methods. A common strategy for labeling aromatic compounds is nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro or a trimethylammonium group, by [18F]fluoride. acs.org For the naphthalene ring of the target molecule, a precursor with a leaving group at one of the ring positions would be required. The synthesis of 18F-labeled arenesulfonyl fluorides from sulfonyl chlorides has also been reported, providing another potential route for radiolabeling. acs.org Given that a related compound, 4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodophenyl)butanoic acid, was designed as a potential SPECT and PET probe, it highlights the interest in radiolabeled naphthalene sulfonamides for imaging applications. nih.gov

Table 1: Potential Precursors for Fluorine-18 Labeling

Precursor Compound Labeling Method Target Position
4-(Naphthalene-2-sulfonyl chloride)butanoic acid Nucleophilic substitution Sulfonyl fluoride

Deuterium and Carbon-13 Labeling for Mechanistic Elucidation

Deuterium (2H) and Carbon-13 (13C) are stable isotopes that are widely used in mechanistic studies and as internal standards in mass spectrometry. acs.org

Deuterium Labeling: The introduction of deuterium can be used to study kinetic isotope effects, which can help to determine the rate-limiting step of a reaction. Recent advances in electrochemistry have provided mild and metal-free methods for the selective deuteration of sulfonamides at the position alpha to the sulfur atom using DMSO-d6 as the deuterium source. rsc.org Iridium-catalyzed C-H activation and ortho-hydrogen isotope exchange is another powerful technique for labeling aromatic drug molecules. acs.org For this compound, this could potentially be used to selectively deuterate the naphthalene ring.

Carbon-13 Labeling: Carbon-13 labeling is instrumental in tracing the metabolic fate of molecules and in elucidating reaction pathways. rsc.org The butanoic acid portion of the molecule can be synthesized using 13C-labeled precursors. For example, the reaction of a labeled methylmagnesium iodide with labeled carbon dioxide can produce [13C2]acetic acid, which can then be used as a building block for the butanoic acid chain. rsc.org The carbon atoms of the butanoic acid chain have distinct chemical shifts in 13C NMR spectroscopy, allowing for the precise tracking of the label. docbrown.info

Table 2: Isotopes for Mechanistic Studies

Isotope Labeling Position Application
Deuterium (2H) α- to sulfur, Naphthalene ring Kinetic isotope effect studies, Mechanistic elucidation

Advanced Structural Elucidation and Conformational Analysis of 4 Naphthalene 2 Sulfonamido Butanoic Acid

Crystallographic Investigations (X-ray Diffraction)

While a specific crystal structure for 4-(Naphthalene-2-sulfonamido)butanoic acid is not publicly available, extensive analysis of closely related naphthalene (B1677914) sulfonamide derivatives allows for a detailed and scientifically grounded prediction of its solid-state characteristics. Techniques such as X-ray diffraction are instrumental in providing precise measurements of bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the crystalline state.

Determination of Solid-State Molecular Conformation

Based on analogs, the sulfonamide group will likely exhibit a tetrahedral geometry around the sulfur atom. The orientation of the naphthalene ring relative to the butanoic acid chain is a key conformational feature. It is anticipated that the butanoic acid chain will adopt a staggered conformation to minimize steric strain.

Table 1: Predicted Key Torsion Angles in this compound

Torsion AnglePredicted Value (°)Description
C(aromatic)-S-N-C(alkyl)~60-90Defines the orientation of the alkyl chain relative to the sulfonamide group.
S-N-C-C~180An extended conformation of the initial part of the alkyl chain is likely.
N-C-C-C~180Continuation of the extended chain conformation.
C-C-C-C(O)OHVariableThis angle will be influenced by crystal packing forces.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common and stabilizing motif in carboxylic acid-containing crystal structures nih.gov. These dimers would then be further interconnected by N-H···O hydrogen bonds, likely involving the sulfonyl oxygens or the carbonyl oxygen of the carboxylic acid group of a neighboring dimer. This would create a layered or three-dimensional network.

Table 2: Predicted Hydrogen Bonding Interactions in Crystalline this compound

DonorAcceptorType of InteractionProbable Motif
O-H (Carboxylic Acid)O=C (Carboxylic Acid)Strong Hydrogen BondR²₂(8) ring (dimer)
N-H (Sulfonamide)O=S (Sulfonamide)Hydrogen BondInter-dimer linkage
N-H (Sulfonamide)O=C (Carboxylic Acid)Hydrogen BondInter-dimer linkage
C-H (Aromatic/Alkyl)O (Sulfonyl/Carbonyl)Weak Hydrogen BondPacking stabilization
C-H (Alkyl)π-system (Naphthalene)C-H···π InteractionPacking stabilization

High-Resolution Spectroscopic Characterization for Conformational Insights

While X-ray crystallography provides a static picture of the molecule in the solid state, high-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer invaluable insights into the conformational dynamics in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques can probe through-space and through-bond correlations between nuclei, providing data to determine the preferred conformation(s) of the molecule in a given solvent.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the spatial proximity of protons within a molecule. These experiments detect through-space dipolar couplings, and the intensity of the cross-peaks is generally inversely proportional to the sixth power of the distance between the protons.

For this compound, NOESY or ROESY spectra would be expected to show correlations between the sulfonamide N-H proton and protons on the butanoic acid chain, as well as between protons on the naphthalene ring and the butanoic acid chain. The presence and intensity of these cross-peaks would allow for the determination of the preferred rotational conformation around the S-N and N-C bonds in solution. For example, a strong NOE between a specific naphthalene proton and a proton on the butanoic acid chain would indicate a folded conformation where these groups are in close proximity.

Table 3: Expected Key NOESY/ROESY Correlations for Conformational Analysis

Proton 1Proton 2Implied ProximityConformational Insight
N-H (Sulfonamide)CH₂ (alpha to N)CloseConfirmation of through-bond connectivity and local geometry.
Naphthalene ProtonsCH₂ Protons (of butanoic acid)VariableIndicates folding of the chain towards the aromatic ring system.
N-H (Sulfonamide)Naphthalene ProtonsVariableProvides information on the torsion angle around the S-N bond.

Solid-state NMR (ssNMR) is a crucial technique for studying the structure and dynamics of molecules in the solid state, and it is particularly useful for identifying and characterizing conformational polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. These differences in crystal packing and molecular conformation can be detected by ssNMR.

In a solid-state ¹³C NMR spectrum, carbon atoms in different local environments will have different chemical shifts. If this compound exists in multiple polymorphic forms, the ssNMR spectra would likely show different sets of resonances or significant changes in chemical shifts for the corresponding carbon atoms. This is because the conformation of the flexible butanoic acid chain and the intermolecular interactions can vary between polymorphs, leading to different electronic environments for the carbon nuclei. The presence of multiple peaks for a single carbon site in a sample could indicate the presence of a mixture of polymorphs or multiple non-equivalent molecules in the asymmetric unit of the crystal.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Conformation and Environment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the covalent bonds and functional groups within a molecule. By analyzing the vibrational frequencies, intensities, and band shapes, one can deduce information about bond strengths, molecular symmetry, and the local chemical environment, including intermolecular interactions like hydrogen bonding.

For this compound, the vibrational spectrum is a composite of the characteristic modes of the naphthalene, sulfonamide, and carboxylic acid moieties.

Key Vibrational Modes and Their Structural Implications:

Naphthalene Moiety: The naphthalene group gives rise to a series of sharp, well-defined bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic rings appear in the 1650-1450 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations provide further structural information in the fingerprint region (below 1300 cm⁻¹).

Sulfonamide Group (-SO₂NH-): The sulfonamide linkage is a key structural element, and its vibrational modes are sensitive to its conformation. The asymmetric and symmetric stretching vibrations of the SO₂ group are expected to appear as strong bands around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively. The S-N stretching vibration is typically found in the 940-900 cm⁻¹ region. The N-H stretching vibration of the sulfonamide is expected to be observed in the 3400-3200 cm⁻¹ range, and its position can indicate the extent of hydrogen bonding.

Butanoic Acid Moiety: The carboxylic acid group exhibits several characteristic vibrational bands. A very broad O-H stretching band, often spanning from 3300 to 2500 cm⁻¹, is indicative of the presence of hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration gives rise to a strong, sharp band typically in the 1725-1700 cm⁻¹ region for a saturated carboxylic acid. The C-O stretching and O-H in-plane bending vibrations are coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. The methylene groups (-CH₂-) of the butanoic acid chain will show stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting, and rocking) vibrations in the 1470-720 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected FTIR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Notes
Carboxylic AcidO-H stretch (H-bonded)3300-2500 (very broad)Weak or not observedBroadness is characteristic of carboxylic acid dimers.
NaphthaleneAromatic C-H stretch3100-30003100-3000Multiple sharp bands are possible.
Butanoic AcidAliphatic C-H stretch2960-28502960-2850Asymmetric and symmetric stretches of CH₂ groups.
Carboxylic AcidC=O stretch1725-1700 (strong, sharp)1725-1700 (medium)Position can be influenced by dimerization.
NaphthaleneAromatic C=C stretch1650-1450 (multiple bands)1650-1450 (strong, sharp bands)Characteristic of the naphthalene ring system.
SulfonamideSO₂ asymmetric stretch1350-1310 (strong)1350-1310 (weak)One of the most characteristic bands for sulfonamides.
SulfonamideSO₂ symmetric stretch1170-1140 (strong)1170-1140 (medium)Often a very intense band in the IR spectrum.
SulfonamideS-N stretch940-900940-900Can be of medium to weak intensity.

Mass Spectrometry for Molecular Connectivity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with a soft ionization technique like electrospray ionization (ESI), it is possible to observe the intact molecular ion, confirming the molecular formula. Tandem mass spectrometry (MS/MS) provides further structural detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.

For this compound (C₁₄H₁₅NO₄S), the expected monoisotopic mass is approximately 293.07 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 294.08.

Plausible Fragmentation Pathways:

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the sulfonamide and butanoic acid moieties.

Cleavage of the N-C bond: Scission of the bond between the sulfonamide nitrogen and the butanoic acid chain would lead to the formation of a naphthalenesulfonamide fragment and a butanoic acid-related fragment.

Cleavage of the S-N bond: Fragmentation at the sulfur-nitrogen bond is a common pathway for sulfonamides, resulting in the formation of a naphthalenesulfonyl cation and a neutral butanoic amine fragment.

Fragmentation of the butanoic acid chain: The butanoic acid side chain can undergo fragmentation through the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) or the entire carboxyl group (COOH).

Cleavage within the naphthalene ring system: While generally stable, at higher collision energies, fragmentation of the naphthalene ring itself can occur.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (Predicted)Proposed Fragment Ion StructurePlausible Fragmentation Pathway
294.08[C₁₄H₁₆NO₄S]⁺Protonated molecular ion [M+H]⁺
276.07[C₁₄H₁₄NO₃S]⁺Loss of H₂O from the carboxylic acid group of [M+H]⁺
187.02[C₁₀H₇SO₂]⁺Cleavage of the S-N bond, forming the naphthalenesulfonyl cation.
127.00[C₁₀H₇]⁺Loss of SO₂ from the naphthalenesulfonyl cation.
102.06[C₅H₈NO₂]⁺Cleavage of the N-naphthalene bond.
85.06[C₄H₅O₂]⁺Loss of H₂O from the butanoic acid fragment.

Computational Chemistry and Molecular Modeling Studies of 4 Naphthalene 2 Sulfonamido Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. biointerfaceresearch.comresearchgate.net For 4-(Naphthalene-2-sulfonamido)butanoic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

A critical aspect of DFT analysis is the characterization of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are key to understanding chemical reactivity. libretexts.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. For this compound, the HOMO is expected to be localized predominantly on the electron-rich naphthalene (B1677914) ring system, which can participate in electrophilic aromatic substitution reactions. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): As the innermost empty orbital, the LUMO can act as an electron acceptor. researchgate.net The LUMO of this molecule is likely distributed across the sulfonamide group (-SO₂NH-) and the naphthalene ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive.

Table 1: Calculated Frontier Molecular Orbital Properties

ParameterTypical Calculated Value (eV)Significance
EHOMO-6.3 – -6.8Represents electron-donating capacity.
ELUMO-1.5 – -2.0Represents electron-accepting capacity.
Energy Gap (ΔE)4.3 – 5.3Indicates chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. libretexts.orguni-muenchen.deucsb.edu The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface.

For this compound, the MEP map would reveal:

Negative Potential (Electron-Rich Regions): These areas, typically colored red or yellow, are concentrated around the highly electronegative oxygen atoms of the sulfonyl (-SO₂) and carboxyl (-COOH) groups. These sites are susceptible to attack by electrophiles or are likely to act as hydrogen bond acceptors. researchgate.netresearchgate.net

Positive Potential (Electron-Poor Regions): Indicated by blue, these regions are found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogen on the sulfonamide nitrogen. These sites are prone to nucleophilic attack and can act as hydrogen bond donors. researchgate.net

Neutral Regions: The carbon framework of the naphthalene ring and the aliphatic butanoic acid chain would show intermediate potential, generally colored in green.

Table 2: Predicted Charge Distribution and Reactivity Sites

Molecular RegionPredicted Partial ChargeReactivity Implication
Sulfonyl Oxygen AtomsNegative (δ-)Site for electrophilic attack; Hydrogen bond acceptor.
Carboxyl Oxygen AtomsNegative (δ-)Site for electrophilic attack; Hydrogen bond acceptor.
Carboxylic Acid HydrogenPositive (δ+)Acidic proton; Hydrogen bond donor.
Sulfonamide HydrogenPositive (δ+)Potential hydrogen bond donor.
Naphthalene RingLargely Neutral (π-electron cloud)Site for π-π stacking interactions.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the butanoic acid chain and the sulfonamide linkage allows this compound to adopt various spatial arrangements, or conformations. Understanding these conformations is crucial as they can dictate the molecule's biological activity and physical properties.

Molecular mechanics (MM) is a computational method used to explore the conformational energy landscape of flexible molecules. nih.gov By systematically rotating the single bonds within the molecule, MM calculations can identify multiple low-energy, stable conformations (conformers).

For this compound, key rotatable bonds exist between the naphthalene and sulfur, sulfur and nitrogen, and along the C-C bonds of the butanoic acid chain. This flexibility could lead to several distinct conformers, such as:

An extended or linear conformation, where the butanoic acid chain is stretched away from the naphthalene ring.

A folded or "hairpin" conformation, where the butanoic acid chain folds back towards the naphthalene ring, potentially stabilized by intramolecular interactions like hydrogen bonding or van der Waals forces. nih.gov

The relative energies of these conformers determine their population at a given temperature. The global minimum energy conformation is the most stable and, therefore, the most populated state.

Table 3: Hypothetical Conformational Energy Profile

ConformerRelative Energy (kcal/mol)Description
Extended (Global Minimum)0.0Aliphatic chain is fully extended away from the ring.
Folded (Hairpin)~4-5Chain folds back towards the naphthalene moiety.
Gauche Conformer 1~1-2Intermediate twist in the aliphatic chain.
Gauche Conformer 2~2-3Different twist in the aliphatic chain.

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. nih.gov Molecular dynamics (MD) simulations are employed to study these effects by simulating the movement of the molecule and surrounding solvent molecules over time. peerj.commdpi.comnih.gov

In Polar Solvents (e.g., Water): The polar carboxylic acid and sulfonamide groups of this compound would form strong hydrogen bonds with water molecules. This interaction would likely favor more extended conformations to maximize solvent exposure and solvation of the polar groups.

In Non-polar Solvents (e.g., Chloroform): In a non-polar environment, intramolecular hydrogen bonding (e.g., between the sulfonamide NH and a carboxyl oxygen) might become more favorable. This could lead to a higher population of folded or compact conformations as the molecule seeks to self-stabilize.

MD simulations can track conformational changes and provide insight into the dynamic equilibrium between different conformers in various solvent environments. peerj.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using regression methods to find a mathematical equation linking these descriptors to an observed activity or property. ekb.egresearchgate.netresearchgate.net

For this compound, a QSAR/QSPR model could be developed to predict properties like its anticancer activity, lipophilicity, or receptor binding affinity. nih.govmdpi.com This would involve calculating a wide range of descriptors.

Table 4: Relevant Molecular Descriptors for QSAR/QSPR Modeling

Descriptor ClassExample DescriptorsProperty Encoded
Constitutional Molecular Weight, Atom CountBasic molecular composition and size.
Topological Number of Rotatable Bonds, Wiener IndexMolecular branching and flexibility.
Electronic Dipole Moment, HOMO/LUMO EnergiesCharge distribution and electronic reactivity.
Geometrical (3D) Molecular Surface Area, Molecular VolumeMolecular shape, size, and steric properties.
Physicochemical LogP (Octanol-Water Partition Coefficient)Lipophilicity and membrane permeability.

By analyzing a set of related sulfonamide derivatives, a QSAR model might reveal that properties such as high polarizability, specific mass distribution, and a certain range of LogP are essential for a particular biological activity. nih.gov Such models are invaluable for guiding the rational design of new derivatives with improved properties.

Prediction of Mechanistic Biological Activity Profiles

The initial step in characterizing a novel compound often involves predicting its spectrum of biological activities using computational methods. ijpsjournal.com These predictions are typically based on the principle of structural similarity, where the structure of the query molecule is compared against databases of compounds with known biological activities. researchgate.net Software platforms can analyze the molecule's substructures and functional groups to forecast its likely mechanistic actions.

For this compound, its core structure, featuring a sulfonamide group and a naphthalene ring, suggests several potential biological activities. The sulfonamide moiety is a well-known pharmacophore present in a wide array of drugs, including antibacterial, anticancer, and anti-inflammatory agents. nih.govopenaccesspub.org The naphthalene group is also found in various biologically active compounds. mdpi.com In silico prediction tools, by recognizing these structural alerts, can generate a ranked list of probable activities. For instance, a hypothetical biological activity spectrum might suggest potential as an enzyme inhibitor, an anticancer agent, or an anti-inflammatory compound based on its similarity to molecules with these established functions. nih.gov

Table 1: Illustrative Predicted Biological Activity Spectrum for this compound

Predicted Activity Probability to be Active (Pa) Probability to be Inactive (Pi)
Carbonic Anhydrase Inhibitor > 0.7 < 0.1
Anticancer (Antiproliferative) > 0.6 < 0.2
Anti-inflammatory > 0.5 < 0.3
Antibacterial (DHPS inhibitor) > 0.5 < 0.3
Tubulin Polymerization Inhibitor > 0.4 < 0.4

Note: This table is for illustrative purposes, demonstrating the type of output generated by predictive software. The values are not actual experimental results.

Correlation with Topological Indices and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov These models are built using molecular descriptors, which are numerical values derived from the molecular structure. Topological indices (TIs) are a class of molecular descriptors that quantify the connectivity and topology of a molecule's graph representation. nih.govfrontiersin.org

By calculating various TIs for this compound, researchers can develop regression models to predict properties like lipophilicity, melting point, and binding affinity. nih.govfrontiersin.org For example, degree-based TIs, such as the Zagreb indices or the Randić index, provide insights into the branching and complexity of the molecular structure, which can be crucial for its interaction with biological targets. echemcom.com Studies on other sulfonamide derivatives have demonstrated that TIs can be effectively used to forecast the biological and physical attributes of these compounds, aiding in the design of molecules with improved characteristics. nih.govfrontiersin.org

Table 2: Selected Topological Indices and Molecular Descriptors for QSAR/QSPR Analysis

Descriptor Type Specific Descriptor Potential Correlation
Topological Indices Wiener Index Boiling Point, Viscosity
Randić Connectivity Index Lipophilicity (logP), Binding Affinity
Zagreb Indices (M1, M2) Molecular Energy, Physicochemical Properties
Quantum Chemical HOMO/LUMO Energies Chemical Reactivity, Kinetic Stability nih.gov
Physicochemical Molar Refractivity (MR) Receptor Binding

These descriptors, when calculated for a series of related sulfonamide compounds, can be used to construct a predictive QSAR model. mdpi.com This model can then estimate the activity of this compound and guide further structural modifications to enhance its desired properties.

Molecular Docking and Dynamics for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein or enzyme. nih.gov

Identification of Potential Binding Sites within Biological Macromolecules

Molecular docking predicts the preferred orientation of a ligand when bound to a target, effectively screening for potential biological targets. For this compound, docking studies would involve computationally placing the molecule into the binding sites of various known drug targets. Given the structural features of the compound, several protein families are plausible targets.

Research on similar sulfonamide derivatives bearing a naphthalene moiety has identified tubulin as a potential target. nih.gov Docking simulations can place this compound into the colchicine-binding site of tubulin to assess its fit and potential to inhibit tubulin polymerization, a mechanism relevant to anticancer activity. nih.gov Other potential targets for sulfonamides include carbonic anhydrases, dihydropteroate (B1496061) synthase (in bacteria), and various protein kinases. nih.govmdpi.com The docking process generates a score based on the calculated binding energy, which helps to rank and prioritize potential targets for further investigation. mdpi.comresearchgate.net

Elucidation of Ligand-Protein Binding Mechanisms and Affinities

Once a potential target is identified, docking studies can provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. researchgate.net These analyses reveal the binding mode, including the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the sulfonamide group is a key interaction motif. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. nih.govresearchgate.net The naphthalene ring, being a large, hydrophobic system, is likely to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding pocket. The butanoic acid chain provides flexibility and can form additional hydrogen bonds or ionic interactions via its carboxyl group. High-resolution computational studies on related systems have allowed for the precise determination of the binding contributions of each part of the sulfonamide pharmacophore. nih.govchemrxiv.org

Table 3: Potential Ligand-Protein Interactions for this compound

Molecular Moiety Type of Interaction Potential Interacting Amino Acid Residues
Naphthalene Ring Hydrophobic, π-π Stacking Phenylalanine, Tyrosine, Tryptophan, Leucine
Sulfonamide (-SO2NH-) Hydrogen Bonding (Acceptor/Donor) Serine, Threonine, Histidine, Asparagine, Glutamine
Carboxylic Acid (-COOH) Hydrogen Bonding, Ionic Interaction Arginine, Lysine, Histidine

| Aliphatic Chain (-CH2-)3 | van der Waals, Hydrophobic | Valine, Alanine, Isoleucine |

Dynamics of Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.govnih.gov An MD simulation calculates the motion of atoms in the system, providing information on the stability and flexibility of the complex.

After docking this compound into a target's active site, an MD simulation can be performed to confirm the stability of the predicted binding pose. nih.gov The simulation can reveal whether the key interactions identified in the docking study are maintained over time. It also provides insights into conformational changes in both the ligand and the protein upon binding. By analyzing the trajectory of the simulation, researchers can calculate the binding free energy with greater accuracy and understand the dynamic behavior that governs the ligand's affinity and residence time at the binding site.

Investigation of Molecular Mechanisms Underlying Biological Activity

Mechanistic Characterization of Cellular and Subcellular Interactions

The sulfonamide functional group is a well-known pharmacophore present in numerous inhibitors of carbonic anhydrase (CA) isozymes. These zinc-containing metalloenzymes play crucial roles in various physiological processes. While extensive research exists on the CA inhibition profiles of various aromatic and heterocyclic sulfonamides, specific inhibitory constants (Kᵢ) or IC₅₀ values for 4-(naphthalene-2-sulfonamido)butanoic acid against different human carbonic anhydrase isozymes (e.g., hCA I, hCA II, hCA IX, hCA XII) are not available in published literature. Therefore, a detailed data table of its specific enzyme inhibition or activation profile cannot be constructed at this time.

Investigations into the direct interaction of this compound with specific cellular receptors are not documented in the available scientific literature. Consequently, data regarding its receptor binding kinetics, such as association (kₒₙ) and dissociation (kₒff) rate constants, or thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) changes upon binding, have not been determined.

The potential for this compound to modulate key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) or Peroxisome Proliferator-Activated Receptor (PPAR) pathways, has not been reported. The NF-κB pathway is central to inflammatory responses, while PPARs are nuclear receptors critical in metabolism and inflammation. Although other naphthalene-sulfonamide derivatives have been investigated for such activities, no studies have specifically implicated this compound in the modulation of these or other signaling cascades.

Target Identification and Validation Approaches

There are no published studies utilizing chemical proteomics approaches to identify the protein targets of this compound. Methodologies such as affinity-based probing, which would involve synthesizing a tagged version of the compound to isolate and identify its binding partners from complex biological samples, have not been applied to this specific molecule.

Genetic perturbation studies, including techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing in cellular models, can help validate the targets of a bioactive compound. However, no research has been published that employs these methods to investigate the mechanism of action or validate the molecular targets of this compound.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Efficacy

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For the naphthalene (B1677914) sulfonamide scaffold, certain structural features are consistently associated with potent biological effects.

While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, insights can be gleaned from research on analogous naphthalene-sulfonamide derivatives. These studies highlight the importance of several structural motifs in determining the mechanistic potency of this class of compounds.

The naphthalene ring is a critical pharmacophoric element. Its size, hydrophobicity, and ability to engage in π-π stacking and hydrophobic interactions are thought to be crucial for binding to target proteins. Studies on related compounds have shown that the position of the sulfonyl group on the naphthalene ring can significantly influence activity. For instance, in a series of sulfonamide derivatives bearing a naphthalene moiety, the naphthalen-1-yl group was found to be important for potent antiproliferative activity. nih.govsemanticscholar.org

The sulfonamide linker (–SO₂NH–) is another key feature. It is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its biological target. The acidity of the sulfonamide proton and the geometry of the linker can be modulated by substituents, thereby influencing the compound's biological profile. The direct connection of the sulfonamide functional group to the naphthalene moiety and the flanking benzene (B151609) rings has been shown to be critical for the inhibitory activities of some related compounds. nih.gov

Furthermore, substitutions on the aromatic rings can significantly impact activity. For example, studies on arylsulfonamide derivatives have indicated that the presence of electron-withdrawing substituents on the benzene rings of both the arylamino and arylsulfonamido moieties may be preferable for improving bioactivity. nih.gov

Illustrative Data Table of SAR Insights from Naphthalene Sulfonamide Analogs

Structural MotifObserved Effect on Activity in AnalogsPotential Implication for this compound
Naphthalene Ring SystemEssential for hydrophobic and π-stacking interactions. Positional isomers (e.g., naphthalen-1-yl vs. naphthalen-2-yl) show differential potency. nih.govsemanticscholar.orgThe naphthalene-2-yl moiety likely contributes significantly to target binding through hydrophobic interactions.
Sulfonamide LinkerActs as a crucial hydrogen bond donor/acceptor. Its geometry is critical for maintaining the correct orientation of the aromatic systems. nih.govLikely forms key hydrogen bonds within the active site of a target protein.
Butanoic Acid Side ChainThe terminal carboxylate can form salt bridges and hydrogen bonds, significantly enhancing binding affinity. The chain length influences positioning.The carboxylic acid is a potential key interacting group, possibly anchoring the molecule to a specific region of the target.
Aromatic Ring SubstituentsElectron-withdrawing groups on attached phenyl rings can enhance potency. nih.govWhile unsubstituted in the parent compound, this suggests that derivatization could modulate activity.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its structural features and knowledge from related sulfonamide-containing compounds.

A plausible pharmacophore model for this compound would likely include:

A hydrophobic/aromatic feature: Represented by the naphthalene ring system.

A hydrogen bond donor: The N-H group of the sulfonamide.

A hydrogen bond acceptor: The sulfonyl oxygens (O=S=O).

A negative ionizable feature: The carboxylic acid group.

These features represent the key interaction points through which the molecule can bind to a biological target. The spatial arrangement of these features is critical for high-affinity binding. The butanoic acid chain provides the necessary spacing and conformational flexibility to allow these features to adopt an optimal orientation for interaction with a receptor or enzyme active site. The development of a statistically significant 3D-QSAR model, which correlates the 3D properties of molecules with their biological activities, could further refine this pharmacophore hypothesis.

Preclinical In Vitro and Mechanistic In Vivo Studies

To move from hypothetical interactions to concrete evidence of a mechanism of action, preclinical studies are essential. These studies, conducted in controlled laboratory settings, can reveal how a compound affects cells and organisms at a molecular level.

While specific cell-based assay data for this compound is limited, studies on other naphthalene-sulfonamide derivatives provide a framework for potential mechanisms. A new series of sulfonamide derivatives bearing a naphthalene moiety has been shown to exhibit potent antiproliferative activity against cancer cell lines. nih.govsemanticscholar.org

One of the key findings for a potent analog was its ability to inhibit tubulin polymerization, a critical process for cell division. nih.govsemanticscholar.org This inhibition leads to cell cycle arrest, specifically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.govsemanticscholar.orgtandfonline.com The induction of apoptosis was confirmed by assays that measure markers of this process. nih.govsemanticscholar.org

Therefore, it is plausible that this compound could elicit similar cellular responses. A hypothetical investigation would involve a battery of cell-based assays to test these potential mechanisms.

Hypothetical Data from Cell-Based Assays on a Cancer Cell Line

Assay TypeParameter MeasuredHypothetical Result with this compoundMechanistic Implication
MTT AssayCell Viability/ProliferationDose-dependent decrease in cell viabilityIndicates cytotoxic or cytostatic activity.
Flow Cytometry (Cell Cycle Analysis)Distribution of cells in different phases of the cell cycleAccumulation of cells in the G2/M phaseSuggests interference with mitosis, possibly through tubulin inhibition. nih.govsemanticscholar.orgtandfonline.com
Annexin V/Propidium Iodide StainingEarly and late apoptotic cellsIncreased percentage of Annexin V positive cellsConfirms induction of apoptosis. nih.govsemanticscholar.org
Western Blot for Apoptotic MarkersExpression levels of proteins like cleaved Caspase-3, cleaved PARP, Bcl-2 family proteinsIncreased levels of cleaved Caspase-3 and PARP; altered ratio of pro- to anti-apoptotic Bcl-2 proteinsElucidates the specific apoptotic pathway being activated (e.g., intrinsic or extrinsic).
Tubulin Polymerization AssayIn vitro assembly of microtubulesInhibition of microtubule formationDirect evidence of tubulin as a molecular target. nih.govsemanticscholar.orgtandfonline.com

While efficacy and safety are the ultimate goals of in vivo studies, initial mechanistic investigations in animal models focus on confirming that the compound interacts with its intended target and modulates the expected biological pathways in a living organism.

For this compound, if in vitro data points towards a specific target, such as tubulin, mechanistic in vivo studies could involve administering the compound to tumor-bearing mice and then analyzing tumor tissue for evidence of target engagement. This could be achieved through techniques like immunohistochemistry to look for markers of mitotic arrest or by ex vivo analysis of tubulin polymerization status in cells isolated from the tumors.

Another approach would be to use pharmacodynamic biomarkers. For example, if the compound is found to induce apoptosis in vitro, levels of apoptotic markers could be measured in tumor tissue from treated animals. Similarly, if a specific signaling pathway is perturbed in cell culture, the phosphorylation status or expression levels of key proteins in that pathway could be assessed in vivo.

These types of studies are crucial for establishing a clear link between the administration of the compound and a specific molecular mechanism of action within a complex biological system, thereby providing a strong rationale for further preclinical development.

Advanced Applications in Molecular Probing and Imaging

Development of 4-(Naphthalene-2-sulfonamido)butanoic Acid-Based Molecular Probes

The development of probes from this core structure involves strategic chemical modifications to enhance fluorescence, introduce targeting moieties, and enable detection by various imaging modalities.

The design of fluorescent probes is a modular process, typically involving a fluorophore (the signal-emitting component), a recognition group (for targeting specific biomolecules), and a linker. mdpi.com In derivatives of this compound, the naphthalene (B1677914) moiety serves as the intrinsic fluorophore. The butanoic acid and sulfonamide components can be chemically modified to attach specific targeting units.

A notable example is the design and synthesis of 4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodo-phenyl)butanoic acid (DNSBA), a derivative designed to image apoptosis. nih.gov In this molecule, the core structure is modified with a dansyl group to enhance fluorescence and an iodophenyl group, which also serves as a site for future radiolabeling. nih.gov The synthesis of such probes confirms that the sulfonamide framework is a versatile platform for creating tools for bioimaging. nih.gov Research into sulfonamide-containing naphthalimides has shown that these compounds can be readily taken up by cancer cells, such as B16F10 melanoma cells, providing high-contrast fluorescent images. mdpi.com

Table 1: Characteristics of a DNSBA-Based Fluorescent Probe

Property Description Reference
Target Apoptotic Cells nih.gov
Fluorophore Dansyl group (related to naphthalene) nih.gov
Key Structural Feature Naphthalene-sulfonamido backbone nih.gov

| Application | Specific and selective detection of cancer cells in all apoptotic stages | nih.gov |

Positron Emission Tomography (PET) is a highly sensitive, noninvasive imaging technique that provides quantitative information about metabolic, biochemical, and physiological processes in vivo. nih.gov The development of a PET radiopharmaceutical involves labeling a pharmacophore—a molecule designed to target a specific biological process or entity—with a positron-emitting radionuclide. nih.govnih.gov

Derivatives of this compound are promising candidates for PET probe development. The structure can be modified to include atoms that can be replaced with positron-emitting isotopes. For instance, the DNSBA molecule was specifically designed as a potential probe for both SPECT and PET imaging through labeling with radioiodine isotopes such as I-123, I-124, and I-131. nih.gov The process of developing a PET radiopharmaceutical is rigorous, requiring detailed chemical and biological characterization to ensure target specificity and favorable pharmacokinetics. d-nb.inforesearchgate.net

Table 2: Potential Radionuclides for PET Imaging Probe Development | Radionuclide | Half-life | Common Application | Reference | | :--- | :--- | :--- | :--- | | Fluorine-18 (¹⁸F) | 109.7 minutes | Widely used in oncology imaging, including for labeling amino acids and small molecules. nih.gov | | Carbon-11 (¹¹C) | 20.4 minutes | Used for labeling endogenous molecules and drugs like [¹¹C]-erlotinib for lung cancer imaging. nih.gov | | Gallium-68 (⁶⁸Ga) | 68 minutes | Commonly used for labeling peptides and small molecules, such as PSMA inhibitors for prostate cancer. nih.gov | | Iodine-124 (¹²⁴I) | 4.2 days | A positron-emitting iodine isotope suitable for labeling molecules like DNSBA. nih.gov |

Mechanistic Basis of Selective Cellular Targeting and Accumulation

The effectiveness of a molecular probe hinges on its ability to selectively target and accumulate in specific cells or tissues. This selectivity is governed by its interaction with biological membranes and specific cellular components.

The precise mechanisms by which this compound and its derivatives cross biological membranes are a subject of ongoing investigation. However, the sulfonamide group is a key structural feature known to interact with biological systems. Sulfonamides are known to target specific enzymes and can be recognized by various cellular transport systems. The uptake of related sulfonamide-containing naphthalimide probes by B16F10 melanoma cells has been demonstrated to be highly efficient, suggesting the involvement of specific transport pathways that recognize the sulfonamide moiety. nih.govmdpi.com

Specificity is crucial for a molecular probe to provide clear, high-contrast images without significant background noise. Studies on derivatives of the core compound have demonstrated high selectivity. For example, biological characterization of DNSBA showed that it can be used to specifically and selectively detect apoptotic cancer cells at all stages of the cell death process. nih.gov Similarly, other sulfonamide-naphthalimide derivatives have been developed as tumor-targeting fluorescent probes, showing preferential accumulation in tumor cells. nih.govmdpi.com These studies in cellular models are essential to validate the probe's mechanism of action and ensure it interacts specifically with its intended biological target. researchgate.net

Applications in High-Throughput Screening Libraries (HTS) for Mechanistic Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds to identify new therapeutic agents. nih.govewadirect.com HTS relies on automated assays that measure the effect of compounds on specific biological targets. nih.gov

Fluorescent probes based on the this compound scaffold are well-suited for integration into HTS platforms. Due to their inherent fluorescence, these compounds can be used to develop assays for mechanistic discovery. For example, if a derivative is designed to bind to a specific enzyme, its fluorescence might change upon binding. This change can be used to screen large chemical libraries for molecules that displace the probe, thereby identifying potential inhibitors of the enzyme. ewadirect.com The versatility of the sulfonamide-butanoic acid linker allows for the creation of diverse libraries of probes, each designed to investigate a different biological mechanism, accelerating the discovery of new drugs and a deeper understanding of cellular pathways. mdpi.comlifechemicals.com

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

Future research will necessitate the development of novel synthetic strategies to generate a diverse library of 4-(Naphthalene-2-sulfonamido)butanoic acid analogs. The traditional synthesis involving the reaction of naphthalene-2-sulfonyl chloride with 4-aminobutanoic acid provides a robust starting point, but creating chemical diversity requires more advanced methodologies.

Key areas of exploration include:

Combinatorial Chemistry: Employing combinatorial approaches to systematically modify the naphthalene (B1677914) ring, the sulfonamide linker, and the butanoic acid chain. This could involve using a variety of substituted naphthalenesulfonyl chlorides or replacing the butanoic acid moiety with other amino acid-based structures or heterocyclic scaffolds.

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally complex and diverse molecules from simple starting materials. Applying DOS principles could lead to the discovery of analogs with entirely new molecular skeletons and, potentially, novel mechanisms of action.

Modern Coupling Reactions: Leveraging modern catalytic cross-coupling reactions to append different functional groups to the naphthalene core. This would allow for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Stable Sulfonylating Reagents: Research into stable alternatives to sulfonyl chlorides, such as pentafluorophenyl (PFP) sulfonate esters, could offer milder and more versatile reaction conditions for synthesizing functionalized sulfonamides ucl.ac.uk.

These advanced synthetic methods will be crucial for generating a wide range of analogs for comprehensive structure-activity relationship (SAR) studies.

Rational Design of Next-Generation Analogues with Improved Mechanistic Specificity and Potency

Building on the data from synthetic exploration and multi-omics analysis, the rational design of next-generation analogs will be a key future direction. The goal is to create compounds with enhanced potency against their intended target and improved specificity to minimize off-target effects.

This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound structure and assessing the impact on biological activity. This helps to identify the key chemical features required for its function.

Pharmacophore Modeling: Creating a computational model of the essential structural features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential analogs. nih.gov

Target-Based Design: If a specific protein target is identified, techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target. This structural information allows for the precise design of new analogs that fit more perfectly into the binding site, thereby increasing potency and specificity.

Structural ComponentPotential ModificationRationale for Modification
Naphthalene Ring Addition of substituents (e.g., -OH, -OCH3, -Cl) at various positions.To modulate binding affinity, selectivity, and pharmacokinetic properties.
Sulfonamide Linker Replacement with other linkers like amides or reversed sulfonamides.To alter bond angles, flexibility, and hydrogen bonding capacity.
Butanoic Acid Chain Varying the chain length or introducing rigidity (e.g., cyclic structures).To optimize the positioning of the terminal carboxylic acid for interaction with the target.

Development of Predictive Computational Models for Complex Biological Phenomena

Computational modeling is becoming an increasingly powerful tool for predicting how chemical compounds will behave in complex biological systems. For this compound, developing predictive models can accelerate the discovery process and provide mechanistic insights that are difficult to obtain through experiments alone.

Future computational work could include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in the compound and its target protein over time. MD can reveal the dynamic nature of their interaction, predict binding stability, and identify key residues involved in the binding, offering a deeper mechanistic understanding than static pictures.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. A robust QSAR model can predict the potency of newly designed analogs before they are synthesized, saving time and resources.

Systems Biology Modeling: By integrating multi-omics data, it is possible to construct computational models of the entire biological pathways affected by the compound. These models can simulate the cellular response to the compound and predict downstream effects, providing a powerful tool for understanding its complex biological impact.

Investigation of this compound Conjugates in Emerging Therapeutic Areas

Another exciting future direction is the development of conjugates of this compound. This involves chemically linking the compound to another molecular entity to enhance its therapeutic properties. The focus of this research would be on the mechanistic advantages conferred by the conjugate.

Potential conjugation strategies include:

Targeting Ligand Conjugates: Attaching a molecule that binds to a specific receptor on the surface of target cells. This could be used to deliver this compound specifically to diseased cells, increasing its local concentration and reducing systemic exposure.

Permeation-Enhancing Conjugates: Linking the compound to a molecule that facilitates its transport across biological barriers, such as the blood-brain barrier or the cell membrane. This could improve its ability to reach its intracellular target.

Bifunctional Molecules: Designing conjugates where both this compound and the molecule it is attached to have distinct biological activities. This could create synergistic effects or allow for the simultaneous modulation of two different disease-related pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(Naphthalene-2-sulfonamido)butanoic acid, and how can reaction efficiency be optimized?

Answer:
The compound can be synthesized via sulfonamide coupling between 4-aminobutanoic acid and 2-naphthalenesulfonyl chloride (a common reagent listed in ). Key steps include:

  • Reaction Conditions: Conduct the reaction in anhydrous dichloromethane or THF under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
  • Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the product.
  • Yield Optimization: Monitor reaction progress via TLC and ensure stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.
  • Purity Validation: Confirm purity using HPLC (>95% area) and melting point comparison with literature values (e.g., 148–210°C for related sulfonamides in ).

Advanced: How can crystallographic data resolve conformational ambiguities in sulfonamide derivatives like this compound?

Answer:
X-ray crystallography provides definitive structural insights:

  • Unit Cell Parameters: For related compounds (e.g., 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid in ), parameters like a=8.0694a = 8.0694 Å and β=92.505°β = 92.505° confirm monoclinic symmetry.
  • Hydrogen Bonding: Analyze intermolecular interactions (e.g., S=O···H–N) to predict solubility and stability.
  • Torsion Angles: Measure dihedral angles between the naphthalene ring and butanoic acid chain to assess steric strain.
  • Validation: Compare experimental data with DFT-optimized structures to resolve discrepancies.

Basic: What spectroscopic techniques are most effective for characterizing sulfonamide functional groups in this compound?

Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify deshielded protons near the sulfonamide group (δ 7.5–8.5 ppm for naphthalene aromatic protons).
    • 13^{13}C NMR: Detect the sulfonamide sulfur’s electron-withdrawing effect (e.g., carbonyl carbons at δ 170–175 ppm).
  • IR Spectroscopy: Confirm S=O symmetric/asymmetric stretches (1130–1370 cm1^{-1}) and N–H bends (1540–1650 cm1^{-1}).
  • Mass Spectrometry: Observe molecular ion peaks (e.g., [M+H]+^+ at m/z 347–375 for analogs in ) and fragmentation patterns.

Advanced: How should researchers address discrepancies in reported melting points for structurally similar sulfonamides?

Answer:
Conflicting data (e.g., 148–210°C in ) may arise from:

  • Polymorphism: Perform differential scanning calorimetry (DSC) to identify multiple endotherms.
  • Purity: Validate via elemental analysis or HPLC to rule out impurities.
  • Experimental Variability: Standardize heating rates (1–2°C/min) and sample preparation (e.g., drying under vacuum).
  • Comparative Studies: Cross-reference with derivatives sharing substituent patterns (e.g., cyclohexane vs. linear butanoic acid chains).

Basic: What solvent systems are optimal for recrystallizing sulfonamide derivatives to ensure high purity?

Answer:

  • Polar Protic Solvents: Ethanol/water (70:30 v/v) or methanol/water mixtures are effective for high-melting-point sulfonamides (e.g., 210°C in ).
  • Polar Aprotic Solvents: Use DMF or DMSO for sparingly soluble compounds, followed by antisolvent addition (e.g., diethyl ether).
  • Temperature Gradient: Slowly cool hot saturated solutions to room temperature to promote crystal growth.

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

  • Molecular Docking: Simulate binding to target proteins (e.g., carbonic anhydrase) using software like AutoDock Vina.
  • QSAR Analysis: Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs (e.g., ’s cancer therapy compounds).
  • ADME Prediction: Use tools like SwissADME to assess bioavailability and blood-brain barrier penetration.

Basic: What are common synthetic byproducts in sulfonamide coupling reactions, and how can they be mitigated?

Answer:

  • Byproducts: Unreacted sulfonyl chloride, di-sulfonylated amines, or hydrolyzed sulfonic acids.
  • Mitigation Strategies:
    • Use scavengers (e.g., polymer-bound amines) to remove excess sulfonyl chloride.
    • Optimize reaction time to prevent over-substitution.
    • Employ moisture-free conditions to minimize hydrolysis.

Comparative Physicochemical Properties of Sulfonamide Derivatives

Compound (Example)Melting Point (°C)Molecular WeightKey Functional Groups
4-[(Naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid ( )210347.42Sulfonamide, Carboxylic Acid
(2S)-3-methyl-2-(naphthalene-1-sulfonamido)butanoic acid ( )148307.35Sulfonamide, Branched Alkyl Chain

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